
6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide
Übersicht
Beschreibung
AZD-9819 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It is known for its role as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes. This compound was primarily investigated for its potential in treating chronic obstructive pulmonary disease (COPD) and other respiratory diseases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AZD-9819 umfasst mehrere Schritte, beginnend mit der Bildung des Pyrazinon-Carboxamid-Kerns. Die wichtigsten Schritte beinhalten:
- Bildung des Pyrazinonrings.
- Einführung der Cyanophenyl- und Trifluormethylphenyl-Gruppen.
- Schlussendlich Kupplungsreaktionen, um das vollständige Molekül zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von AZD-9819 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:
- Verwendung von Ausgangsstoffen hoher Reinheit.
- Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl.
- Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AZD-9819 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Verschiedene Substitutionsreaktionen können eingesetzt werden, um funktionelle Gruppen einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Lipidhydroperoxide, Ascorbinsäure und l-Glutathion sind häufig verwendete Reagenzien.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.
Substitution: Halogenierte Reagenzien und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte:
Oxidation: Bildung von Oxazol-Derivaten.
Reduktion: Bildung von reduzierten Analoga mit modifizierten funktionellen Gruppen.
Substitution: Bildung von substituierten Derivaten mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Androgen Receptor Modulation
AZD9819 is identified as a potent androgen receptor (AR) modulator. Its primary application lies in the treatment of prostate cancer and other malignancies where AR antagonism is beneficial. The ability to modulate AR activity makes it a candidate for therapeutic strategies targeting hormone-sensitive cancers .
2. Mechanistic Insights
Research indicates that AZD9819 operates through lipid peroxide-mediated pathways, which can lead to oxidative rearrangement and the formation of novel derivatives. This mechanism has been studied extensively to understand how the compound interacts with biological systems and its stability under physiological conditions .
3. Synthesis and Characterization
The synthesis of AZD9819 involves complex organic reactions that yield various crystalline forms with distinct properties. Characterization techniques such as X-ray powder diffraction (XRPD) have been employed to identify these forms, which are crucial for ensuring the compound's efficacy and stability in pharmaceutical formulations .
Case Studies
Case Study 1: Prostate Cancer Treatment
A study highlighted the effectiveness of AZD9819 in inhibiting AR activity in prostate cancer cell lines. The compound demonstrated significant anti-proliferative effects, suggesting its potential as a therapeutic agent in managing advanced prostate cancer cases where traditional treatments fail .
Case Study 2: Oxidative Stability Analysis
In another investigation, the oxidative stability of AZD9819 was evaluated through ex vivo studies using human plasma samples. The results indicated that the compound undergoes lipid peroxide-mediated oxidation, leading to the formation of rearranged products. Understanding this behavior is essential for optimizing drug formulation and delivery methods .
Wirkmechanismus
AZD-9819 exerts its effects by inhibiting the activity of human neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By inhibiting this enzyme, AZD-9819 reduces inflammation and tissue damage associated with chronic obstructive pulmonary disease and other inflammatory conditions. The molecular targets and pathways involved include the binding of AZD-9819 to the active site of neutrophil elastase, preventing its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Sivelestat: Another neutrophil elastase inhibitor used in the treatment of acute lung injury.
Alvelestat: A neutrophil elastase inhibitor under investigation for treating alpha-1 antitrypsin deficiency.
Comparison:
Uniqueness: AZD-9819 is unique in its specific structural features, such as the pyrazinone carboxamide core and the presence of cyanophenyl and trifluoromethylphenyl groups. These structural elements contribute to its high specificity and potency as a neutrophil elastase inhibitor.
Biologische Aktivität
The compound 6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-3,4-dihydro-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-2-pyrazinecarboxamide represents a significant advancement in the field of medicinal chemistry, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is complex, featuring multiple functional groups that contribute to its biological activity. The presence of a pyrazole moiety is notable, as pyrazoles are known for their diverse pharmacological properties. The compound can be represented as follows:
This structure includes:
- A cyanophenyl group
- An ethyl substituent
- A trifluoromethyl group
- A pyrazinecarboxamide backbone
Anticancer Properties
Research indicates that this compound exhibits potent activity as an androgen receptor (AR) modulator , making it particularly relevant in the treatment of AR-dependent cancers such as prostate cancer. The compound's ability to inhibit AR signaling pathways has been demonstrated in several studies.
The mechanism by which this compound exerts its anticancer effects primarily involves:
- AR antagonism , which disrupts the growth signals in cancer cells.
- Induction of apoptosis in cancer cell lines, leading to reduced proliferation rates.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:
- The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
- Substituents on the pyrazole ring significantly influence AR binding affinity.
Case Studies
-
Prostate Cancer Treatment
- In a clinical study involving patients with non-metastatic castration-resistant prostate cancer (nmCRPC), the compound demonstrated significant tumor regression when administered alongside standard therapies.
- Results showed a median progression-free survival increase compared to control groups.
-
In Vitro Studies
- Various in vitro assays revealed that the compound effectively inhibits cell migration and invasion in prostate cancer cell lines, suggesting potential utility as an anti-metastatic agent.
Toxicology and Side Effects
Preliminary toxicological assessments have indicated that while the compound is effective against cancer cells, it also presents some cytotoxic effects on normal cells at high concentrations. Further studies are needed to establish a safe therapeutic window.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
AR Modulation | Potent inhibition | |
Cytotoxicity | Reduced viability in cancer cells | |
Anti-metastatic | Decreased migration and invasion |
Table 2: Structure-Activity Relationship Insights
Structural Feature | Impact on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity |
Pyrazole Substituents | Alters AR binding affinity |
Ethyl Group | Enhances solubility |
Eigenschaften
CAS-Nummer |
956907-23-6 |
---|---|
Molekularformel |
C25H19F3N6O2 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
6-[2-(4-cyanophenyl)pyrazol-3-yl]-N-ethyl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C25H19F3N6O2/c1-3-30-23(35)22-24(36)33(19-6-4-5-17(13-19)25(26,27)28)15(2)21(32-22)20-11-12-31-34(20)18-9-7-16(14-29)8-10-18/h4-13H,3H2,1-2H3,(H,30,35) |
InChI-Schlüssel |
ZRJDPTREGVHMGQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |
Kanonische SMILES |
CCNC(=O)C1=NC(=C(N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=NN3C4=CC=C(C=C4)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD-9819 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.